p53 Y220C Mutant Binding Mode
The target compound has been co-crystallized with the p53 cancer mutant Y220C, yielding a high-resolution X-ray diffraction structure at 1.50 Å resolution (R-Free 0.169, R-Work 0.139) [1][2]. The primary citation documents that this compound binds to an extended crevice on the mutant protein surface and reveals a cryptic, transiently open hydrophobic subpocket modulated by Cys220 [1]. No comparable PDB entry exists for the regioisomer 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine (CAS 157026-19-2) or the non-brominated analog 5-(trifluoromethyl)benzene-1,2-diamine bound to this therapeutically relevant mutant [3]. The bromine atom in the 3-position serves as a heavy atom for crystallographic phasing and contributes to specific halogen-bonding interactions that stabilize the ligand-protein complex [1].
| Evidence Dimension | X-ray crystallographic structure with p53 Y220C mutant |
|---|---|
| Target Compound Data | Structure solved at 1.50 Å resolution; PDB ID 5AOL |
| Comparator Or Baseline | Regioisomer 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine (CAS 157026-19-2); Non-brominated analog 5-(trifluoromethyl)benzene-1,2-diamine |
| Quantified Difference | PDB entry exists only for target compound; no p53 Y220C structures available for comparators |
| Conditions | X-ray diffraction; Homo sapiens p53 DNA-binding domain (residues 94-312) with Y220C mutation; crystallization conditions detailed in Structure 2015, 23, 2246-2255 |
Why This Matters
For researchers investigating p53 Y220C stabilizers as potential anticancer agents, only the 3-bromo-5-trifluoromethyl substitution pattern has been structurally validated in the binding pocket, making alternative regioisomers untested starting points for fragment-based drug discovery.
- [1] Joerger, A.C., Bauer, M.R., Wilcken, R., Baud, M.G.J., Harbrecht, H., Exner, T.E., Boeckler, F.M., Spencer, J., Fersht, A.R. Exploiting Transient Protein States for the Design of Small-Molecule Stabilizers of Mutant p53. Structure, 2015, 23, 2246-2255. View Source
- [2] RCSB PDB. 5AOL: Structure of the p53 cancer mutant Y220C with bound 3-bromo-5-(trifluoromethyl)benzene-1,2-diamine. Resolution 1.50 Å. Deposited 2015-09-10. View Source
- [3] PDBj Mine Search. Query for p53 Y220C structures. Returned 1 result (5AOL) containing 3-bromo-5-(trifluoromethyl)benzene-1,2-diamine. View Source
